molecular formula C10H18ClNO2 B2832233 Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride CAS No. 1824016-86-5

Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride

Cat. No.: B2832233
CAS No.: 1824016-86-5
M. Wt: 219.71
InChI Key: LKWPCVYYOWVUJY-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 2-prop-2-enylpiperidine-2-carboxylate; hydrochloride CAS No.: 1352232-87-1 Molecular Formula: C₈H₁₆ClN Molecular Weight: 161.67 g/mol Structure: A piperidine ring substituted with a prop-2-enyl (allyl) group at position 2 and a methyl ester at the carboxylate position, forming a hydrochloride salt .

Its allyl substituent introduces reactivity for further functionalization, while the hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name

methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h3,11H,1,4-8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWPCVYYOWVUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCN1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Piperidine-2-carboxylate derivatives share a common core structure but differ in substituents, influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Notes
Methyl 2-prop-2-enylpiperidine-2-carboxylate; hydrochloride 1352232-87-1 C₈H₁₆ClN Allyl (prop-2-enyl), methyl ester 161.67 High reactivity due to allyl group; used in synthetic intermediates .
2-Ethyl-piperidine-2-carboxylic acid methyl ester hydrochloride Not specified C₉H₁₈ClNO₂ Ethyl, methyl ester 219.70 Ethyl group reduces reactivity compared to allyl; common in API synthesis .
(S)-Ethyl piperidine-2-carboxylate hydrochloride 123495-48-7 C₈H₁₆ClNO₂ Ethyl ester, stereospecific (S) 193.67 Chiral variant; potential for enantioselective drug development .
Ethylphenidate Hydrochloride 19716-79-1 C₁₆H₂₄ClNO₂ Phenyl, ethyl ester 297.83 Methylphenidate analog; CNS stimulant impurity/metabolite .
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride 65797-42-4 C₁₅H₂₁ClN₂O 2,6-Dimethylphenyl, carboxamide 280.80 Mepivacaine impurity; local anesthetic relevance .
2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 2034156-59-5 C₁₁H₂₀ClN₃O Oxadiazolyl, 2-methylpropyl 245.76 Novel heterocyclic derivative; exploratory therapeutic applications .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, Methyl 2-prop-2-enylpiperidine-2-carboxylate hydrochloride’s solubility is enhanced by ionic interactions, similar to Ethylphenidate hydrochloride .
  • Stability : Allyl-substituted compounds may show lower thermal stability due to unsaturated bonds, whereas ethyl or carboxamide derivatives (e.g., mepivacaine-related compounds) are more stable .

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